molecular formula C13H13N3O5 B12844719 Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate

Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate

Cat. No.: B12844719
M. Wt: 291.26 g/mol
InChI Key: LWPVTMORUZWLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound is notable for its unique structure, which includes a pyrrolo[3,2-g][2,1,3]benzoxadiazole core. This core structure is often found in various biologically active molecules, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted aniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to form the benzoxadiazole core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization and esterification steps. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new alkyl or aryl groups into the molecule .

Scientific Research Applications

Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate: Similar in structure but with a hydroxy group instead of a methoxy group.

    1-(6-methoxy-7-methyl-3-oxidopyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium-8-yl)ethanone: Similar core structure but with different substituents.

Uniqueness

Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate

InChI

InChI=1S/C13H13N3O5/c1-4-20-13(17)15-7(2)12(19-3)8-5-6-9-10(11(8)15)14-21-16(9)18/h5-6H,4H2,1-3H3

InChI Key

LWPVTMORUZWLIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=C(C2=C1C3=NO[N+](=C3C=C2)[O-])OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.